molecular formula C17H17NO3S B2554068 N-cyclopropyl-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1235030-46-2

N-cyclopropyl-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2554068
CAS No.: 1235030-46-2
M. Wt: 315.39
InChI Key: IZZZOXWDVLOQSK-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and early-stage pharmaceutical research. This compound features a hybrid architecture, incorporating a 2,3-dihydrobenzo[b][1,4]dioxine scaffold—a privileged structure found in various biologically active molecules—linked to a cyclopropyl group and a thiophene-3-ylmethyl moiety via a carboxamide bridge. The integration of the thiophene ring, a common bioisostere for phenyl rings, is a strategic design element intended to modulate the compound's electronic properties, binding affinity, and metabolic stability. Its primary research value lies in its potential as a key intermediate or a novel chemical entity for screening against a range of biological targets, particularly in the development of new therapeutic agents. Researchers are exploring its application in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a probe to investigate novel signaling pathways. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-cyclopropyl-N-(thiophen-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S/c19-17(16-10-20-14-3-1-2-4-15(14)21-16)18(13-5-6-13)9-12-7-8-22-11-12/h1-4,7-8,11,13,16H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZZOXWDVLOQSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CSC=C2)C(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-cyclopropyl-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the modulation of ion channels and its implications in cancer therapy. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a cyclopropyl group, a thiophene moiety, and a benzo[d][1,4]dioxine framework. This unique architecture may contribute to its biological activity by allowing interactions with specific biological targets.

This compound has been identified as a modulator of the TRPM8 ion channel. TRPM8 is known for its role in thermosensation and pain perception. Compounds that modulate TRPM8 can potentially serve as analgesics or anti-inflammatory agents.

TRPM8 Modulation

  • Activation/Inhibition : Research indicates that compounds similar to this compound can activate or inhibit TRPM8 channels, influencing calcium influx in sensory neurons .

Anticancer Activity

Recent studies have evaluated the anticancer potential of compounds related to this structure. For instance, derivatives featuring similar scaffolds have demonstrated significant antiproliferative effects across various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedGI50 (μM)Mechanism of Action
Compound 17A5492.01Induces apoptosis and cell cycle arrest
Compound XOVACAR-52.27Inhibits tubulin polymerization
Compound YCAKI-10.69Apoptosis via caspase activation

These findings suggest that this compound may exhibit similar anticancer properties due to its structural analogies with these active compounds .

Antimicrobial Activity

In addition to anticancer properties, some derivatives have shown promising antimicrobial activity. The presence of the thiophene ring is often associated with enhanced interaction with microbial targets.

Table 2: Antimicrobial Activity Data

Compound NameTarget MicrobeMIC (μg/mL)Activity Type
Compound AE. coli32Bactericidal
Compound BK. pneumonia16Bacteriostatic

These results indicate that modifications in the side chains of similar compounds can significantly affect their biological efficacy against pathogens .

Case Studies

  • Case Study on TRPM8 Modulation : A study demonstrated that derivatives of the benzo[d][1,4]dioxine structure effectively modulated TRPM8 activity in vitro. These compounds were shown to reduce pain responses in animal models by altering calcium signaling pathways .
  • Antiproliferative Effects : Another investigation into the antiproliferative effects of thiophene-containing compounds revealed that these agents could significantly inhibit tumor growth in xenograft models, highlighting their potential as therapeutic agents in oncology .

Scientific Research Applications

N-cyclopropyl-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide exhibits a variety of biological activities that make it a candidate for further research in medicinal applications:

Antimicrobial Activity

Recent studies have demonstrated that this compound has effective antimicrobial properties against various bacterial strains. Notably, it has shown activity against:

PathogenMinimum Inhibitory Concentration (MIC)
Acinetobacter baumannii16 µg/mL
Pseudomonas aeruginosa32 µg/mL

These findings indicate its potential use in treating infections caused by these pathogens, which are significant concerns in healthcare settings.

Cytotoxicity Studies

Cytotoxicity assessments have been performed to evaluate the safety profile of the compound. In vitro studies using various cell lines have reported IC50 values indicating the concentration required to inhibit cell growth by 50%. These studies are critical for determining the therapeutic index of the compound.

Immune Modulation

A study investigated the immune-modulating effects of the compound using mouse splenocytes. The results indicated that at a concentration of 100 nM, the compound could enhance immune cell activity significantly:

"The compound was able to rescue mouse immune cells to 92% viability at 100 nM concentration."

This suggests a potential role in enhancing immune responses, which could be beneficial in immunotherapy settings.

Neuroprotective Effects

In another study focusing on neuroprotection, the compound demonstrated potential in reducing oxidative stress markers in neuronal cells exposed to toxic agents. This indicates a possible therapeutic role in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Case Study 1: Immune Modulation

A detailed investigation was conducted on the immune-modulating effects of this compound. The study utilized mouse splenocytes and found significant enhancement in immune cell viability and activity at specific concentrations.

Case Study 2: Neuroprotective Effects

Another study explored the compound's neuroprotective capabilities by assessing its impact on oxidative stress in neuronal cells. The results indicated that treatment with this compound could mitigate damage caused by toxic exposures, highlighting its potential for therapeutic application in neuroprotection.

Comparison with Similar Compounds

3-methyl-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

This compound () shares the benzo[b][1,4]dioxine carboxamide backbone and thiophen-3-ylmethyl group but replaces the cyclopropyl substituent with a methyl group. Key differences include:

  • Lipophilicity : Cyclopropyl (LogP ~1.7) is more lipophilic than methyl (LogP ~0.5), which may enhance blood-brain barrier penetration.
  • Metabolic Stability : Cyclopropane’s ring strain could increase susceptibility to oxidative metabolism compared to methyl .

1,4-Dihydropyridine Derivatives (AZ331, AZ257)

These compounds () feature a 1,4-dihydropyridine core with thioether, cyano, and furyl substituents. Unlike the benzo[b][1,4]dioxine scaffold, the dihydropyridine ring is planar and redox-active, often associated with calcium channel blockade.

  • Thiophene vs. Thioether : The target’s thiophene enables aromatic interactions, while AZ331’s thioether may engage in hydrophobic or hydrogen bonding.
  • Pharmacological Targets : Dihydropyridines (e.g., nifedipine) target L-type calcium channels, whereas benzo[b][1,4]dioxine derivatives are less characterized but may interact with GPCRs or kinases .

Comparative Data Table

Property Target Compound 3-methyl Analog () AZ331 ()
Core Structure Benzo[b][1,4]dioxine Benzo[b][1,4]dioxine 1,4-Dihydropyridine
Key Substituents Cyclopropyl, thiophen-3-ylmethyl Methyl, thiophen-3-ylmethyl 5-cyano, 4-(2-furyl), thioether, methoxyphenyl
Molecular Weight (g/mol) ~358.4 (estimated) ~316.3 (estimated) ~495.5 (reported)
Lipophilicity (LogP) ~3.1 (estimated) ~2.5 (estimated) ~3.8 (estimated)
Pharmacological Activity Unknown (hypothesized kinase modulation) Unreported Calcium channel inhibition

Research Findings and Implications

  • Synthetic Flexibility : The benzo[b][1,4]dioxine scaffold allows modular substitution, as demonstrated by the synthesis of 22 analogs in . Replacing aldehydes with cyclopropylamine derivatives could yield the target compound .
  • Substituent Effects : The cyclopropyl group in the target compound may improve target affinity compared to the methyl analog due to enhanced van der Waals interactions .
  • Divergent Bioactivity : While dihydropyridines () are well-established in cardiovascular therapy, benzo[b][1,4]dioxine derivatives remain underexplored, highlighting a need for target-specific assays .

Limitations and Contradictions

  • Structural vs. Functional Comparisons : The dihydropyridines () share substituent motifs (e.g., sulfur groups) but differ in core structure, complicating direct pharmacological comparisons.
  • Data Gaps : Quantitative data (e.g., IC50, solubility) for the target compound and its analogs are absent in the provided evidence, necessitating further experimental validation.

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